Carisoprodol Glucuronide is a significant metabolite of carisoprodol, a centrally acting muscle relaxant primarily used for the relief of discomfort associated with acute musculoskeletal conditions. Carisoprodol is chemically classified as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, with the molecular formula and a molecular weight of approximately 260.33 g/mol . The compound has been approved for use since 1959 and is available in various formulations, including combinations with aspirin and codeine .
Carisoprodol Glucuronide is synthesized through metabolic processes in the liver, primarily via glucuronidation, where carisoprodol is conjugated with glucuronic acid. This reaction is facilitated by UDP-glucuronosyltransferase enzymes, which play a crucial role in drug metabolism and detoxification processes.
One notable synthesis method involves the use of 5-methyl-5-propyl-1,3-dioxane-2-one as a starting material. This compound undergoes aminolysis with isopropamide to form an intermediate, which is then subjected to a condensation reaction with urea under metal oxide catalysis to produce carisoprodol . The synthesis process emphasizes mild reaction conditions and stable yields, making it suitable for industrial production.
The molecular structure of carisoprodol features a central dicarbamate group, which contributes to its pharmacological properties. The structural formula can be represented as follows:
The compound's stereochemistry and functional groups are critical for its activity as a muscle relaxant.
Carisoprodol undergoes several metabolic reactions in the body:
These reactions are essential for the elimination of the drug from the body and influence its pharmacokinetics.
Relevant data from pharmacokinetic studies indicate that carisoprodol has a half-life of approximately 2 hours, while its metabolite meprobamate has a longer half-life of about 10 hours .
Carisoprodol Glucuronide primarily serves as a biomarker for monitoring carisoprodol use in clinical and forensic settings. Its presence can indicate recent use of carisoprodol due to its relatively short half-life compared to its parent compound's longer-lasting effects. Additionally, understanding its pharmacokinetics aids in assessing potential drug interactions and individual responses based on genetic polymorphisms affecting enzyme activity .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4